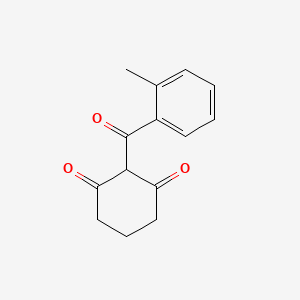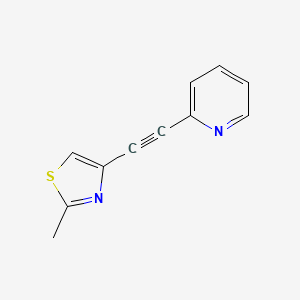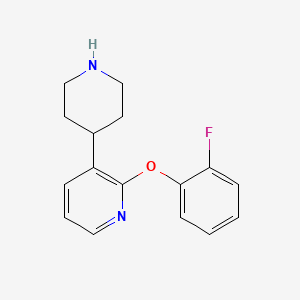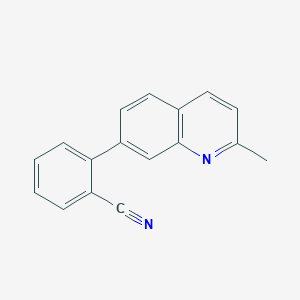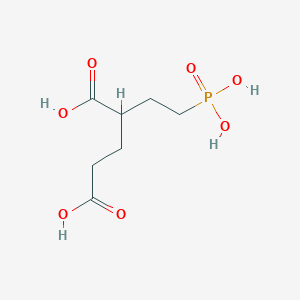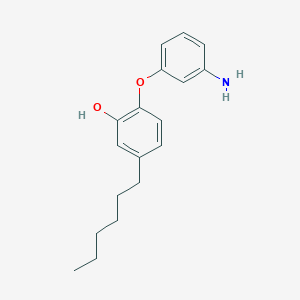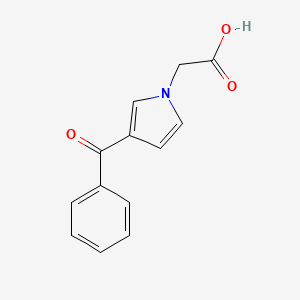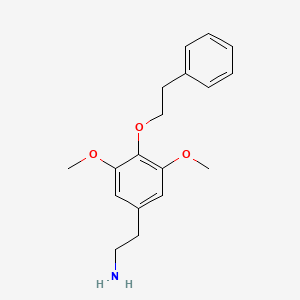
2-(3-Benzylquinoxalin-2-ylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzylquinoxalin-2-ylamino)ethanol is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a benzyl group attached to the quinoxaline ring and an ethanol group attached to the amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzylquinoxalin-2-ylamino)ethanol typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Benzylation: The quinoxaline core is then benzylated using benzyl chloride in the presence of a base like potassium carbonate.
Amination: The benzylated quinoxaline is reacted with ethanolamine to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-benzylquinoxalin-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives.
科学研究应用
2-(3-benzylquinoxalin-2-ylamino)ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of monoamine oxidase A, an enzyme involved in the breakdown of neurotransmitters.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies related to its biological activity, including its potential anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of 2-(3-benzylquinoxalin-2-ylamino)ethanol involves its interaction with specific molecular targets. For instance, as a monoamine oxidase A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
相似化合物的比较
Similar Compounds
3-benzylquinoxaline: Lacks the ethanol group but shares the benzylquinoxaline core.
2-(3-benzylquinoxalin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of ethanol.
3-benzyl-2-substituted quinoxalines: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
2-(3-benzylquinoxalin-2-ylamino)ethanol is unique due to the presence of both the benzyl and ethanol groups, which confer specific chemical properties and biological activities. Its ability to inhibit monoamine oxidase A distinguishes it from other quinoxaline derivatives, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
2-[(3-benzylquinoxalin-2-yl)amino]ethanol |
InChI |
InChI=1S/C17H17N3O/c21-11-10-18-17-16(12-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17/h1-9,21H,10-12H2,(H,18,20) |
InChI 键 |
SNVOYVYEVPVVNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



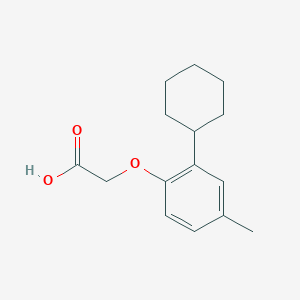
![2-(2-Iodo-phenyl)-benzo[d][1,3]oxazin-4-one](/img/structure/B10840646.png)
